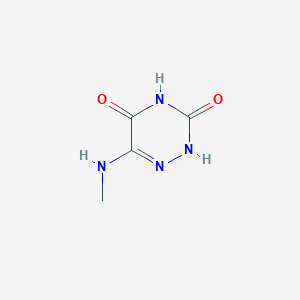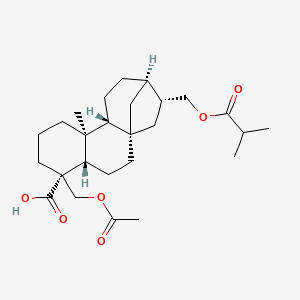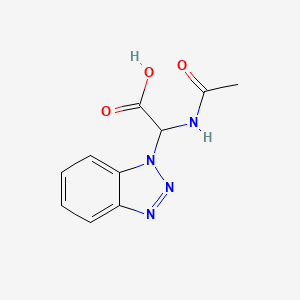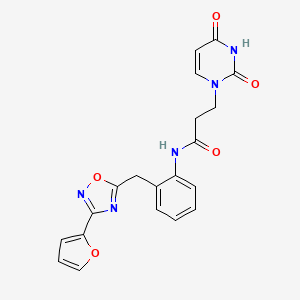![molecular formula C25H24FN5O2S B2598295 5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1112300-20-5](/img/structure/B2598295.png)
5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The compound also contains a methoxybenzylamino group and a phenyl group, which may influence its biological activity .
Chemical Reactions Analysis
The chemical reactions of thiadiazole derivatives can be influenced by the substituents on the thiadiazole ring . For example, the presence of a benzyl group at the 4-position of the thiadiazole ring can enhance the inhibitory activity against Gram-positive bacteria .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Research has focused on the synthesis and characterization of new compounds with the 1,3,4-thiadiazole core, which is known for its pharmacological potential. For instance, Hassan et al. (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating the potential of these compounds for further biological application studies, including their cytotoxic activity against cancer cells Ashraf S. Hassan, T. Hafez, Souad A. Osman, (2014).
Antimicrobial and Antifungal Activity Several studies have explored the antimicrobial and antifungal activities of compounds containing 1,3,4-thiadiazole. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing that these compounds possess weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity Rakia Abd Alhameed, Z. Almarhoon, Sarah I. Bukhari, A. El‐Faham, B. G. de la Torre, F. Albericio, (2019).
Antiproliferative and Anticancer Properties The antiproliferative and anticancer properties of 1,3,4-thiadiazole derivatives have also been a subject of interest. For example, Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. They found that some compounds exhibited high DNA protective ability and cytotoxicity on cancer cell lines, suggesting their potential use in chemotherapy M. Gür, S. Yerlikaya, Nesrin Şener, S. Özkınalı, M. Baloğlu, H. Gökce, Y. C. Altunoglu, S. Demir, İ. Şener, (2020).
Antioxidant Activities The exploration of antioxidant activities is another area of research for compounds with the 1,3,4-thiadiazole moiety. Yang et al. (2015) isolated a new benzamide and other compounds from endophytic Streptomyces, which demonstrated antimicrobial activities and the antioxidant activity of one compound, highlighting the potential of these compounds in pharmaceutical applications Xue-Qiong Yang, Tianfeng Peng, Yabin Yang, Wei Li, J. Xiong, Li-Xing Zhao, Z. Ding, (2015).
Zukünftige Richtungen
Future research could focus on elucidating the exact mechanism of action of this compound, as well as exploring its potential applications in various fields such as medicinal chemistry and pharmacology. Further studies could also investigate the influence of different substituents on the biological activity of thiadiazole derivatives .
Eigenschaften
IUPAC Name |
3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2S/c1-2-3-5-17-8-11-20(12-9-17)27-23(32)16-34-25-30-29-22-13-10-18(15-31(22)25)24(33)28-21-7-4-6-19(26)14-21/h4,6-15H,2-3,5,16H2,1H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVNWNWCSCFUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)
![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)
